
2,5,5-Trimethyl-1,3-dioxane-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,5-Trimethyl-1,3-dioxane-2-propanol is an organic compound with the molecular formula C10H20O3. It is a derivative of 1,3-dioxane, characterized by the presence of three methyl groups and a propanol group. This compound is known for its applications in various chemical syntheses and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-1,3-dioxane-2-propanol typically involves the reaction of epoxides with alcohols under controlled conditions. One common method is the reaction between propylene oxide and isopropanol. This reaction is carried out at specific temperatures and pressures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often employing catalysts to enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,5,5-Trimethyl-1,3-dioxane-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols .
Wissenschaftliche Forschungsanwendungen
2,5,5-Trimethyl-1,3-dioxane-2-propanol has diverse applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules.
Biology: The compound serves as a building block for biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2,5,5-Trimethyl-1,3-dioxane-2-propanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various pathways, including nucleophilic substitution and electrophilic addition, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione:
2,2,5-Trimethyl-1,3-dioxane-5-methanol: Another related compound with a similar backbone but different substituents.
Uniqueness
2,5,5-Trimethyl-1,3-dioxane-2-propanol is unique due to its specific combination of methyl and propanol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized chemical syntheses and industrial applications .
Eigenschaften
Molekularformel |
C10H20O3 |
|---|---|
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
3-(2,5,5-trimethyl-1,3-dioxan-2-yl)propan-1-ol |
InChI |
InChI=1S/C10H20O3/c1-9(2)7-12-10(3,13-8-9)5-4-6-11/h11H,4-8H2,1-3H3 |
InChI-Schlüssel |
SWNYHLDMQFAXRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(OC1)(C)CCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid](/img/structure/B15296256.png)
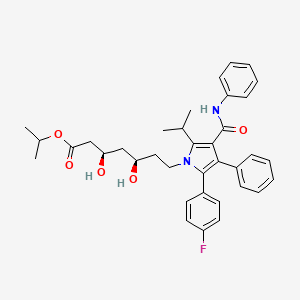
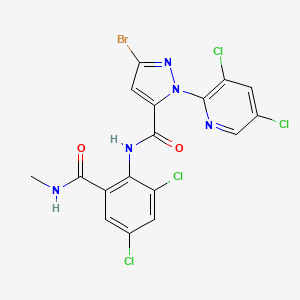

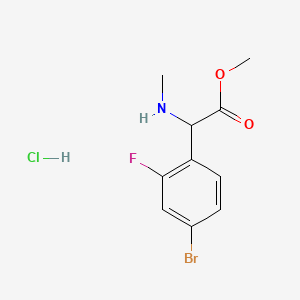
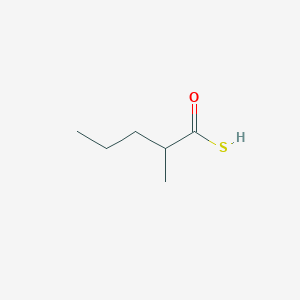
![methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B15296302.png)
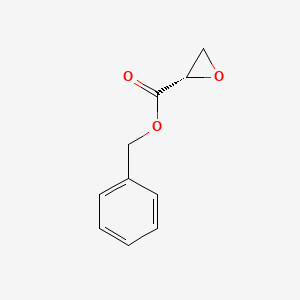
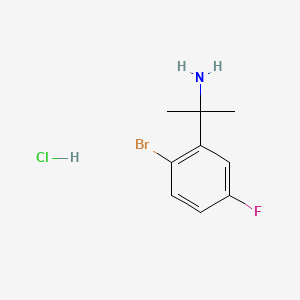
![5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole](/img/structure/B15296318.png)
![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15296319.png)

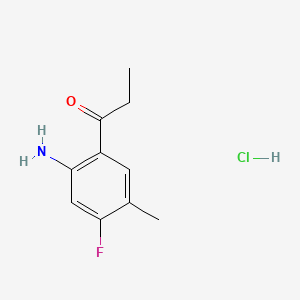
![(2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone](/img/structure/B15296336.png)
